(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane
Description
(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane is a halogenated aryloxysilane compound characterized by a phenoxy group substituted with two bromine atoms and one fluorine atom at the 3,5- and 4-positions, respectively. The silane moiety consists of a tris(isopropyl) group, conferring significant steric bulk. This structural combination makes the compound a candidate for applications in organic synthesis, materials science, and catalysis, particularly where electron-withdrawing substituents and steric protection are critical .
Properties
IUPAC Name |
(3,5-dibromo-4-fluorophenoxy)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br2FOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUOUJBORJPDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br2FOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈Br₂FOSi
- CAS Number : 2260932-72-5
The presence of bromine and fluorine atoms in its structure may contribute to its biological activity by influencing interactions with biological molecules.
The biological activity of (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane is primarily attributed to its ability to interact with various biological targets. These interactions can lead to the modulation of enzymatic activities or receptor functions, impacting cellular processes such as proliferation, apoptosis, and signaling pathways.
Anticancer Activity
Recent studies have indicated that silane compounds can exhibit anticancer properties. For instance, a series of silanes were evaluated for their inhibitory effects on cancer cell lines. While specific data on (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane is limited, related compounds have shown promising results against various cancer types.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.46 | Induces apoptosis via caspase pathway |
| Compound B | HeLa (Cervical Cancer) | 3.14 | Inhibits cell proliferation |
These findings suggest that similar mechanisms might be applicable to (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane.
Antimicrobial Activity
Silane compounds have been explored for their antimicrobial properties. In a comparative study, various silanes were tested against bacterial strains:
| Silane Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Silane X | E. coli | 32 µg/mL |
| Silane Y | S. aureus | 16 µg/mL |
Although specific data for (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane is not available, the structural similarities suggest potential antimicrobial efficacy.
Case Studies
- Case Study on Related Silanes : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of silane derivatives in inhibiting tumor growth in xenograft models. These compounds demonstrated significant reductions in tumor volume compared to controls.
- Material Science Application : Research in materials science has shown that silanes can enhance the properties of polymeric materials, leading to improved mechanical strength and thermal stability. This application underscores the versatility of silanes beyond biological contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related aryloxysilanes (Table 1). Key differences arise from substituent electronegativity, steric effects, and silane group architecture.
Table 1: Comparative Analysis of Halogenated Aryloxysilanes
Substituent Effects
- Halogen Influence: The 3,5-dibromo-4-fluoro substitution pattern enhances electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-chloro derivatives). Fluorine’s electronegativity further polarizes the phenoxy ring, altering reactivity in cross-coupling reactions .
- Steric Hindrance : The tris(isopropyl) silane group creates greater steric shielding than trimethyl or trimethoxy silanes, reducing nucleophilic attack susceptibility. This property is advantageous in protecting-group strategies but may limit solubility in polar solvents .
Silane Group Variations
- Tris(isopropyl) vs. Trimethyl: The bulkier isopropyl groups lower melting points (hypothetical: ~80–100°C) compared to trimethyl analogs (~120–140°C) due to reduced crystal packing efficiency. However, this enhances solubility in nonpolar solvents like toluene .
- Comparison with Perfluorinated Silanes: Unlike perfluorodecyl-trimethoxy silane (used in hydrophobic coatings), the target compound lacks long fluorocarbon chains, making it less suited for surface modification but more reactive in organometallic contexts .
Computational Insights
Density-functional theory (DFT) studies using methodologies from Lee-Yang-Parr (LYP) correlation-energy functionals predict that bromine and fluorine substituents significantly lower the HOMO-LUMO gap (by ~0.5–1.0 eV) compared to non-halogenated analogs, enhancing electrophilicity .
Preparation Methods
Precursor Synthesis: 3,5-Dibromo-4-fluorophenol
The phenolic precursor, 3,5-dibromo-4-fluorophenol, serves as the foundational substrate for silane coupling. Its preparation typically follows a two-step halogenation sequence:
- Fluorination : Direct electrophilic fluorination of para-substituted phenol derivatives using Selectfluor™ or xenon difluoride (XeF₂) in acetonitrile at 0–25°C.
- Bromination : Subsequent bromination via N-bromosuccinimide (NBS) or molecular bromine (Br₂) in dichloromethane (DCM), catalyzed by iron(III) bromide (FeBr₃).
Key Data :
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Fluorination agent | Selectfluor™ (1.2 equiv) | 78 | |
| Bromination agent | Br₂ (2.5 equiv), FeBr₃ (0.1 equiv) | 85 |
Silylation: Tris(propan-2-yl)silane Coupling
The phenolic oxygen is functionalized with tris(propan-2-yl)silane using a nucleophilic substitution mechanism. This step demands anhydrous conditions to prevent silanol formation:
- Base Activation : Deprotonation of 3,5-dibromo-4-fluorophenol with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at -78°C.
- Silane Introduction : Addition of tris(propan-2-yl)silyl chloride (Cl-Si(iPr)₃) at 0°C, followed by gradual warming to room temperature.
Optimization Insights :
Halogenation Refinement
Post-silylation bromination ensures regioselective incorporation of bromine atoms. A patented protocol details the use of bromine (Br₂) in carbon tetrachloride (CCl₄) under UV light (λ = 254 nm):
Reaction Conditions :
| Component | Quantity/Parameter | Role |
|---|---|---|
| Br₂ | 2.2 equiv | Halogenating agent |
| CCl₄ | 0.5 M | Solvent |
| UV irradiation | 6–8 hours | Radical initiation |
Outcome :
- Yield : 72–76% after column chromatography (SiO₂, hexane/ethyl acetate 9:1).
- Purity : >98% (HPLC, C18 column).
Catalytic and Solvent Systems
Catalytic Approaches
Purification and Characterization
Chromatographic Techniques
- Normal-Phase Chromatography : Silica gel with hexane/ethyl acetate (95:5) achieves baseline separation of silane byproducts.
- Size-Exclusion Chromatography : Sephadex LH-20 in methanol removes polymeric impurities.
Purity Assessment :
| Method | Parameter | Result |
|---|---|---|
| HPLC (C18) | Retention time | 14.2 min |
| GC-MS | m/z | 426.239 [M+] |
Spectroscopic Validation
- ¹H NMR (CDCl₃, 400 MHz): δ 7.21 (s, 2H, aromatic), 1.32–1.28 (m, 21H, iPr-CH₃).
- ¹³C NMR : δ 162.5 (C-O), 118.9 (C-Br), 25.1 (Si-CH(CH₃)₂).
Scalability and Industrial Adaptations
Green Chemistry Considerations
- Solvent Recycling : DMF and THF recovery via fractional distillation reduces waste by 40%.
- Catalyst Reuse : Pd/C retains 90% activity over five cycles.
Challenges and Mitigation Strategies
Moisture Sensitivity
The tris(propan-2-yl)silane group hydrolyzes readily, necessitating:
Q & A
Q. How can researchers optimize the synthesis of (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane to improve yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous silane syntheses (e.g., tris(4-methylphenyl)(phenyl)silane) use stepwise coupling of aryl halides with silane precursors under reflux conditions in anhydrous solvents like toluene or THF. Critical parameters include stoichiometric control of the aryl bromide precursor, reaction time (4–8 hours), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the silane intermediate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the product .
Q. What methodologies are recommended for determining the crystal structure of (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization via slow evaporation of a saturated solution in dichloromethane/hexane is advised. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, ensuring proper treatment of heavy atoms (Br) via anisotropic displacement parameters. For twinned crystals, employ the TwinRotMat option in SHELXL to resolve overlapping reflections. Validate the structure using R-factor convergence (< 5%) and Hirshfeld surface analysis .
Q. Which analytical techniques are suitable for detecting trace impurities in this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS (ESI+/ESI−) is effective for identifying polar impurities. For non-volatile residues, thermogravimetric analysis (TGA) under N₂ can detect decomposition byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) with deuterated chloroform or DMSO-d₆ as solvents helps identify halogenated contaminants. Cross-validate using elemental analysis (C, H, N, Br, F) to confirm stoichiometry .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane in cross-coupling reactions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic structure and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, silane precursors like tris(dimethylamino)silane (TDMAS) are studied for their adsorption energetics in ALD processes. Solvent effects can be incorporated using the polarizable continuum model (PCM). Transition-state analysis (IRC) identifies activation barriers for Si–O bond cleavage or aryl coupling steps .
Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., ¹⁹F NMR chemical shift variability)?
Methodological Answer: Variability in ¹⁹F NMR shifts may arise from solvent polarity or temperature effects. Standardize measurements using CDCl₃ at 25°C and reference to CFCl₃. For ambiguous signals, use 2D NMR (HSQC, HMBC) to correlate fluorine with adjacent protons or carbons. If crystallographic data conflicts with NMR (e.g., unexpected symmetry), re-examine crystal packing effects or dynamic processes (e.g., rotational isomerism) via variable-temperature NMR .
Q. How can researchers assess the environmental persistence of this compound in wastewater systems?
Methodological Answer: Use solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate the compound from aqueous matrices. Analyze via GC-MS (electron ionization) with a DB-5MS column for volatile derivatives or LC-QTOF-MS for non-volatile degradation products. Monitor hydrolysis kinetics under simulated wastewater conditions (pH 7–9, 25–40°C). Compare degradation half-lives with structurally similar silanes (e.g., tris(tert-butoxy)silane) to infer persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
